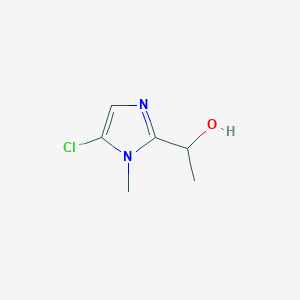

1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol

Description

Historical Evolution of Heterocyclic Compound Studies

The study of heterocyclic compounds, particularly imidazoles, represents a cornerstone of organic chemistry. Heterocycles gained prominence in the early 19th century, with foundational work by scientists such as Brugnatelli, who isolated alloxan from uric acid in 1818. By the 1830s, systematic investigations into nitrogen-containing rings laid the groundwork for understanding their electronic and steric properties. Imidazole, a five-membered ring featuring two nitrogen atoms at non-adjacent positions, emerged as a critical scaffold due to its presence in biological systems (e.g., histidine) and its versatility in synthetic chemistry.

The 20th century saw imidazole derivatives transition from laboratory curiosities to therapeutic agents. For instance, silver sulfadiazine, a chlorinated imidazole complex, became a frontline antibacterial in burn treatment by the 1960s. This historical trajectory underscores the importance of structural modifications—such as chlorination and alkylation—in enhancing bioactivity and stability.

Academic Significance of Chlorinated Imidazole Derivatives

Chlorinated imidazoles occupy a unique niche in medicinal and materials chemistry. The introduction of chlorine atoms modulates electronic properties, enhancing binding affinity to biological targets. For example, silver-based imidazole supermolecules exhibit potent anticancer activity by disrupting mitochondrial function in cancer cells. Similarly, chlorinated derivatives like 5-chloro-1-methylimidazole serve as intermediates in synthesizing antifungal agents and ion receptors.

Table 1: Notable Chlorinated Imidazole Derivatives and Applications

Chlorine’s electron-withdrawing effects also stabilize transition states in catalytic cycles. For instance, imidazole chloramines (e.g., ImCl) facilitate chlorination of phenolic compounds via reactive chlorinium ion intermediates, a process critical in designing pathological probes. These attributes make chlorinated imidazoles indispensable in both therapeutic and synthetic contexts.

Research Rationale and Knowledge Gaps

Despite advancements, significant gaps persist in understanding structurally nuanced derivatives like 1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol. Existing studies focus predominantly on 2,4-disubstituted imidazoles, leaving 5-chloro-2-hydroxyethyl analogs underexplored. For instance, Luo et al. synthesized chlorinated benzoic acid derivatives but did not evaluate ethanol-substituted variants. Additionally, the stereoelectronic effects of the hydroxyethyl group on chlorinated imidazoles’ catalytic and pharmacological profiles remain uncharacterized.

Recent work on imidazole supramolecular agents suggests that ethanol substituents could enhance solubility and hydrogen-bonding capacity, yet no systematic studies validate this hypothesis. Furthermore, the compound’s potential as a precursor for chiral catalysts—akin to helicene-based systems described in heterocyclic nanographenes—remains untapped. Addressing these gaps could unlock novel applications in asymmetric synthesis and targeted drug delivery.

Propriétés

IUPAC Name |

1-(5-chloro-1-methylimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4(10)6-8-3-5(7)9(6)2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMIUVSTOAUGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1C)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal with ammonia and formaldehyde to form imidazole.

Chlorination: The imidazole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

Methylation: The methyl group is introduced at the 1-position using methyl iodide or dimethyl sulfate.

Ethanol Substitution: Finally, the ethan-1-ol group is introduced at the 2-position through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines, alcohols

Substitution: Azides, nitriles

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the imidazole ring, which is known for its biological activity.

Case Study: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various imidazole derivatives, including this compound. The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Agricultural Chemistry Applications

This compound has also been studied for its efficacy as a pesticide or fungicide. The imidazole moiety is often associated with fungicidal properties.

Case Study: Fungicidal Efficacy

Research conducted by the International Journal of Pest Management evaluated the effectiveness of several imidazole derivatives, including this compound, against common agricultural pathogens. Results indicated that this compound significantly reduced the growth of Fusarium and Botrytis species, suggesting its potential use in crop protection formulations .

Material Science Applications

In material science, this compound has been utilized in developing advanced materials due to its unique chemical properties.

Case Study: Polymer Synthesis

A recent study in Polymer Chemistry demonstrated the use of this compound in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of imidazole derivatives into polymer matrices improved their resistance to degradation under thermal stress .

Mécanisme D'action

The mechanism of action of 1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation or cancer, thereby exerting anti-inflammatory or anticancer effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related imidazole derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Functional Group | Notable Features |

|---|---|---|---|---|---|---|

| 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol | 41507-44-2 | C₆H₉ClN₂O | 160.6 | Cl (5), CH₃ (1) | -OH (ethan-1-ol) | Balanced lipophilicity/polarity |

| (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol | 334893-99-1 | C₅H₇ClN₂O | 146.58 | Cl (5), CH₃ (1) | -OH (methanol) | Shorter chain; higher polarity |

| 1-(1-Methyl-1H-imidazol-5-yl)heptan-1-ol | N/A | C₁₁H₂₀N₂O | 196.29 | CH₃ (1) | -OH (heptan-1-ol) | Longer alkyl chain; lipophilic |

| 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one | 2026010-61-5 | C₆H₇ClN₂O | 158.59 | Cl (2), CH₃ (1) | Ketone | Chloro at position 2; ketone |

| 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol | N/A | C₁₂H₁₁N₃O₃ | 245.24 | NO₂ (5), styryl (2) | -OH (ethan-1-ol) | Electron-withdrawing nitro group |

Key Observations:

Substituent Position and Chain Length: The target compound’s chloro group at position 5 distinguishes it from analogs like 1-(2-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one (Cl at position 2) . Positional changes alter electronic properties and steric effects, influencing binding interactions.

Functional Group Effects: Hydroxyl vs. Ketone: The hydroxyl group in the target compound enables hydrogen bonding, contrasting with the ketone in 1-(2-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one, which lacks H-bond donor capacity . This difference could impact solubility and receptor affinity.

Alkyl Chain Modifications :

- Longer chains (e.g., heptan-1-ol in ) enhance lipophilicity, which may improve tissue penetration but reduce aqueous solubility . The target compound’s ethyl chain strikes a balance between these properties.

Activité Biologique

1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol, also known as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro-substituted imidazole ring, making it a candidate for various biological applications, particularly in antimicrobial and antifungal activities.

The chemical formula for this compound is , with a molecular weight of approximately 160.6 g/mol. Its melting point ranges between 110°C and 111°C, indicating stability under standard laboratory conditions .

Biological Activity Overview

Research indicates that compounds with imidazole structures often exhibit significant biological activities, including:

Antimicrobial Activity: Studies have shown that imidazole derivatives can possess notable antibacterial and antifungal properties. The presence of halogen atoms, such as chlorine, is often linked to enhanced bioactivity against various microbial strains .

Mechanism of Action: The mechanism by which this compound exerts its effects may involve the disruption of microbial cell membranes or interference with key metabolic pathways within the pathogens. This is similar to other imidazole derivatives that have been documented to inhibit enzyme activity or alter membrane permeability .

Antibacterial Properties

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against common bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound is particularly effective against Gram-positive bacteria and some fungi, indicating its potential as a therapeutic agent in treating infections caused by these organisms .

Antifungal Activity

The antifungal efficacy of the compound has also been evaluated. It showed promising results against fungal strains with varying MIC values, highlighting its potential use in antifungal therapies.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

These findings suggest that the compound could be beneficial in managing fungal infections, particularly those resistant to conventional treatments .

Case Studies

A recent study conducted on the efficacy of imidazole derivatives included this compound as one of the test compounds. The study reported that this compound not only inhibited bacterial growth but also demonstrated low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol, and how are intermediates characterized?

- Synthesis : The compound can be synthesized via bromination of substituted ketones followed by condensation with imidazole rings. For example, asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalysts (as applied to structurally similar compounds) ensures enantioselectivity .

- Characterization : Key techniques include NMR (1H/13C) for structural elucidation, HPLC for purity assessment, and X-ray crystallography (e.g., single-crystal XRD, as in ) to confirm stereochemistry .

Q. What biological activities are associated with this compound, and how are they evaluated?

- Antifungal Activity : Structural analogs (e.g., α-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) demonstrate efficacy against fungal strains via in vitro assays like broth microdilution (MIC determination) and time-kill kinetics .

- Mechanistic Studies : Target identification may involve sterol 14α-demethylase inhibition assays, common for imidazole-based antifungals .

Q. How is the purity and stability of this compound assessed during storage?

- Analytical Methods : Stability-indicating HPLC methods under varying pH/temperature conditions. Mass spectrometry (LC-MS) monitors degradation products. Thermal stability is evaluated via DSC/TGA .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical challenges in synthesizing enantiomerically pure forms?

- Asymmetric Catalysis : Chiral Ru catalysts enable enantioselective synthesis of the (S)-enantiomer, critical for bioactive derivatives. Optical rotation and chiral HPLC validate enantiomeric excess .

- Crystallography : Single-crystal XRD (e.g., SHELX refinement, ) resolves absolute configuration .

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthetic pathways?

- DFT Applications : Density Functional Theory models reaction transition states (e.g., nucleophilic substitution at the imidazole C2 position) to predict regioselectivity and energy barriers .

- Molecular Docking : Used to study interactions with biological targets (e.g., cytochrome P450 enzymes) for rational drug design .

Q. What environmental impact assessments are relevant for this compound?

- Degradation Studies : Aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) assess persistence. LC-MS/MS quantifies metabolites in soil/water matrices .

- Ecotoxicology : Daphnia magna or algal growth inhibition tests evaluate acute/chronic toxicity .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and pharmacokinetics?

- SAR Studies : Chlorine at C5 (imidazole ring) enhances antifungal potency by increasing lipophilicity and membrane penetration. Pharmacokinetic profiling (e.g., LogP, plasma protein binding) optimizes bioavailability .

- Metabolite Identification : Hepatic microsome incubations with LC-HRMS identify phase I/II metabolites .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.